molecular formula C6H6N4 B11922961 7h-Pyrrolo[2,3-c]pyridazin-3-amine

7h-Pyrrolo[2,3-c]pyridazin-3-amine

Cat. No.: B11922961
M. Wt: 134.14 g/mol
InChI Key: QHJRHSOXONVZPS-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-c]pyridazin-3-amine is a nitrogen-containing heterocyclic compound. This compound features a fused ring system comprising a pyrrole ring and a pyridazine ring. Such structures are significant in medicinal chemistry due to their potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-c]pyridazin-3-amine typically involves cyclization reactions. One common method includes the reaction of appropriate pyrrole derivatives with hydrazine derivatives under controlled conditions. The cyclization process can be catalyzed by various agents, including palladium on carbon (Pd/C) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7H-Pyrrolo[2,3-c]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7H-Pyrrolo[2,3-c]pyridazin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 7H-Pyrrolo[2,3-c]pyridazin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating various biochemical pathways. For instance, it may inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 7H-Pyrrolo[2,3-c]pyridazin-3-amine is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a versatile scaffold in drug discovery highlight its significance .

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

7H-pyrrolo[2,3-c]pyridazin-3-amine

InChI

InChI=1S/C6H6N4/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H2,7,9)(H,8,10)

InChI Key

QHJRHSOXONVZPS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NN=C(C=C21)N

Origin of Product

United States

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